molecular formula C8H12BrClN2 B1448841 [1-(4-Bromophenyl)ethyl]hydrazine hydrochloride CAS No. 1439908-27-6

[1-(4-Bromophenyl)ethyl]hydrazine hydrochloride

Cat. No.: B1448841
CAS No.: 1439908-27-6
M. Wt: 251.55 g/mol
InChI Key: YXVBVWSBHVBAEY-UHFFFAOYSA-N
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Description

“[1-(4-Bromophenyl)ethyl]hydrazine hydrochloride” is used as a reagent in the preparation of acylsulfonamides, acylsulfamides and 9-bromo-2-ethenyl-7,12-dihydroindolo [3,2-d] benzazepin-6 (5H)-one .


Molecular Structure Analysis

The molecular formula of “this compound” is C8H12BrClN2 . The InChI key is YXVBVWSBHVBAEY-UHFFFAOYSA-N .


Chemical Reactions Analysis

“this compound” is used as a reagent in the preparation of acylsulfonamides, acylsulfamides and 9-bromo-2-ethenyl-7,12-dihydroindolo [3,2-d] benzazepin-6 (5H)-one .


Physical and Chemical Properties Analysis

“this compound” is a powder . It has a molecular weight of 251.55 . It is soluble in water .

Scientific Research Applications

Corrosion Inhibition

Hydrazine compounds, such as those synthesized with 4-bromophenyl groups, have been studied for their corrosion inhibitive properties on steel surfaces in acidic environments. These studies reveal that such compounds exhibit mixed-type inhibition, adhering to the steel surface following Langmuir adsorption isotherm and effectively protecting the material from corrosion. The surface analysis techniques like SEM, EDX, and AFM, along with theoretical calculations using density functional theory (DFT), provide a comprehensive understanding of the inhibitor behavior and its interaction with the metal surface (Yadav, Sharma, & Sarkar, 2015).

Fluorescent Probe Development

Hydrazine derivatives, including those with bromophenyl groups, have been utilized to create ratiometric fluorescent probes for the detection of hydrazine in various samples. These probes operate through an intramolecular charge transfer (ICT) mechanism, offering a low detection limit, significant sensitivity, and specificity towards hydrazine. Their application spans from environmental water systems to biological samples, showcasing their utility in monitoring and visualizing hydrazine levels in different contexts (Zhu et al., 2019).

Synthesis of Novel Organic Compounds

The reactivity of hydrazine derivatives, including those with a bromophenyl moiety, has been harnessed to synthesize a diverse array of novel organic compounds. These compounds have been explored for various biological activities, including antimicrobial, anticancer, and enzyme inhibition effects. The structural diversity achieved through reactions with hydrazine hydrate and other reagents underscores the versatility of hydrazine derivatives as building blocks in organic synthesis. The resulting compounds are evaluated for their biological activities, providing insights into their potential therapeutic applications (Abd Elhafez, Khrisy, Badria, & Fathy, 2003).

Safety and Hazards

“[1-(4-Bromophenyl)ethyl]hydrazine hydrochloride” is classified as a hazardous chemical. It can cause severe skin burns and eye damage . It is recommended to avoid breathing its dust, mist, gas or vapours, and to avoid contact with skin and eyes . It should be stored locked up and disposed of to an approved waste disposal plant .

Biochemical Analysis

Biochemical Properties

[1-(4-Bromophenyl)ethyl]hydrazine hydrochloride plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with enzymes such as monoamine oxidase (MAO) and other hydrazine-sensitive enzymes. The compound forms covalent bonds with the active sites of these enzymes, leading to their inhibition. This interaction is crucial in studying the biochemical pathways involving these enzymes and understanding their role in various physiological processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to induce apoptosis in certain cancer cell lines by activating caspase pathways and disrupting mitochondrial function. Additionally, it affects the expression of genes involved in cell cycle regulation and metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, leading to their inhibition or activation. The compound also interacts with DNA and RNA, causing changes in gene expression. Furthermore, it can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components and lead to cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to light or high temperatures. Long-term exposure to the compound in in vitro or in vivo studies has shown that it can lead to sustained inhibition of enzyme activity and prolonged changes in cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can selectively inhibit specific enzymes without causing significant toxicity. At higher doses, it can lead to adverse effects such as hepatotoxicity, neurotoxicity, and oxidative stress. These threshold effects are crucial for determining the safe and effective dosage range for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its biotransformation. The compound can affect metabolic flux by altering the levels of key metabolites. Additionally, it can influence the activity of cofactors involved in redox reactions, further impacting cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can accumulate in certain cellular compartments, such as the mitochondria, where it exerts its effects. Its distribution is also influenced by factors such as pH and the presence of other biomolecules .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it can localize to the nucleus, where it interacts with DNA and RNA, or to the mitochondria, where it affects energy production and apoptosis .

Properties

IUPAC Name

1-(4-bromophenyl)ethylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2.ClH/c1-6(11-10)7-2-4-8(9)5-3-7;/h2-6,11H,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXVBVWSBHVBAEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1235440-27-3
Record name Hydrazine, [1-(4-bromophenyl)ethyl]-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1235440-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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